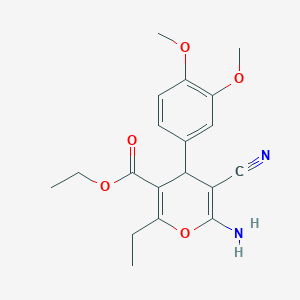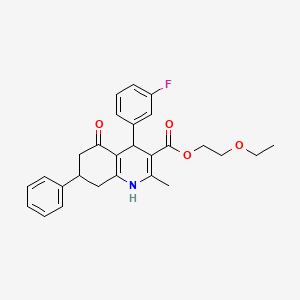![molecular formula C18H23N3O B5227584 N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and play a crucial role in regulating synaptic transmission. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
TBOA acts by inhibiting the reuptake of glutamate by N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate both ionotropic and metabotropic glutamate receptors, leading to a variety of downstream effects. TBOA has been shown to increase excitability in some brain regions, while reducing excitability in others, depending on the specific receptor subtypes and neuronal populations involved.
Biochemical and Physiological Effects:
TBOA has a wide range of biochemical and physiological effects, depending on the specific brain region and receptor subtypes involved. In general, TBOA has been shown to increase glutamate levels and alter synaptic transmission, leading to changes in neuronal excitability and network activity. TBOA has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TBOA is its selectivity for N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, which allows for precise modulation of glutamate levels without affecting other neurotransmitter systems. TBOA is also relatively easy to administer and has a well-defined mechanism of action, making it a useful tool for studying glutamate-mediated synaptic transmission. However, TBOA has some limitations, including its relatively short half-life and potential toxicity at high concentrations. In addition, TBOA may not accurately reflect the complex interactions between glutamate and other neurotransmitter systems in vivo.
Direcciones Futuras
There are several potential future directions for TBOA research. One area of interest is the development of more potent and selective EAAT inhibitors, which may have greater therapeutic potential in neurological disorders. Another area of research is the investigation of TBOA's effects on synaptic plasticity and learning and memory, which may have implications for cognitive enhancement. Finally, TBOA may be useful as a tool for studying the role of glutamate in various neurological disorders and identifying new therapeutic targets.
Métodos De Síntesis
TBOA is a complex molecule that requires a multistep synthesis process. The most commonly used method for synthesizing TBOA involves the reaction of tert-butylamine with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid to form the tert-butyl ester intermediate. The ester is then converted to the corresponding amide by reaction with glycine, followed by deprotection of the tert-butyl group to yield TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the major areas of research is epilepsy, where TBOA has been shown to reduce seizure activity in animal models. TBOA has also been investigated for its potential use in stroke, where it has been shown to reduce brain damage and improve functional recovery in animal models. In addition, TBOA has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
2-(tert-butylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-11-16(22)21-17-12-7-4-5-9-14(12)20-15-10-6-8-13(15)17/h4-5,7,9,19H,6,8,10-11H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVAJPAUNKDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=C2CCCC2=NC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)

